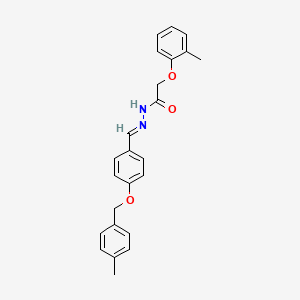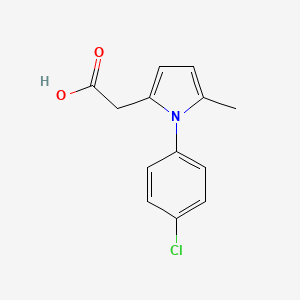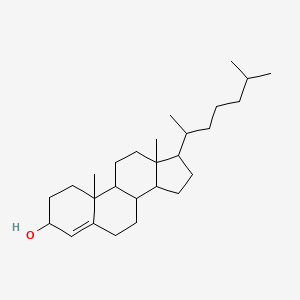
(3-(4-Bromophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (3-(4-Bromofenil)-1-M-tolil-1H-pirazol-4-YL)metanol es una molécula orgánica sintética que pertenece a la familia de los pirazoles. Los pirazoles son compuestos heterocíclicos caracterizados por una estructura de anillo de cinco miembros que contiene dos átomos de nitrógeno adyacentes.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (3-(4-Bromofenil)-1-M-tolil-1H-pirazol-4-YL)metanol típicamente implica los siguientes pasos:
Formación del anillo de pirazol: El paso inicial implica la ciclización de hidracina con una 1,3-dicetona o un β-ceto éster apropiado para formar el anillo de pirazol.
Unión del grupo metilfenil: Este paso implica el acoplamiento del anillo de pirazol con un derivado de metilfenil, a menudo a través de una reacción de acoplamiento cruzado catalizada por paladio como la reacción de Suzuki o Heck.
Reducción a metanol: El paso final implica la reducción del compuesto intermedio para producir el derivado de metanol.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, síntesis automatizada y técnicas de purificación para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, típicamente utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo, para formar cetonas o aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en varios alcoholes o aminas utilizando agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: El grupo bromofenil puede participar en reacciones de sustitución nucleófila, donde el átomo de bromo es reemplazado por otros nucleófilos como aminas, tioles o alcóxidos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO4), trióxido de cromo (CrO3)
Reducción: Hidruro de litio y aluminio (LiAlH4), borohidruro de sodio (NaBH4)
Sustitución: Nucleófilos como aminas, tioles, alcóxidos
Productos principales
Oxidación: Cetonas, aldehídos
Reducción: Alcoholes, aminas
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado
Aplicaciones Científicas De Investigación
Química
En química, (3-(4-Bromofenil)-1-M-tolil-1H-pirazol-4-YL)metanol se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología
El compuesto ha mostrado potencial en la investigación biológica debido a su posible bioactividad. Se puede utilizar como un compuesto principal en el desarrollo de nuevos fármacos, particularmente aquellos que se dirigen a enzimas o receptores específicos.
Medicina
En medicina, los derivados de este compuesto se están investigando por sus posibles efectos terapéuticos. Pueden exhibir propiedades antiinflamatorias, analgésicas o anticancerígenas, lo que los convierte en candidatos para el desarrollo de fármacos.
Industria
En el sector industrial, (3-(4-Bromofenil)-1-M-tolil-1H-pirazol-4-YL)metanol se puede utilizar en la producción de productos químicos especiales, agroquímicos y tintes. Su reactividad y versatilidad lo convierten en un intermedio valioso en diversos procesos de fabricación.
Mecanismo De Acción
El mecanismo de acción de (3-(4-Bromofenil)-1-M-tolil-1H-pirazol-4-YL)metanol depende de su aplicación específica. En sistemas biológicos, puede interactuar con enzimas o receptores, modulando su actividad. Por ejemplo, podría inhibir una enzima uniéndose a su sitio activo, evitando así el acceso del sustrato y la posterior catálisis. Los objetivos moleculares y las vías implicadas variarían en función del contexto biológico específico y las modificaciones estructurales del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- (3-(4-Clorofenil)-1-M-tolil-1H-pirazol-4-YL)metanol
- (3-(4-Fluorofenil)-1-M-tolil-1H-pirazol-4-YL)metanol
- (3-(4-Metilfenil)-1-M-tolil-1H-pirazol-4-YL)metanol
Singularidad
En comparación con sus análogos, (3-(4-Bromofenil)-1-M-tolil-1H-pirazol-4-YL)metanol es único debido a la presencia del átomo de bromo, que puede influir significativamente en su reactividad y actividad biológica. El átomo de bromo puede participar en la unión halógena, afectando la interacción del compuesto con los objetivos biológicos y sus propiedades farmacocinéticas generales.
Esta descripción detallada proporciona una comprensión integral de (3-(4-Bromofenil)-1-M-tolil-1H-pirazol-4-YL)metanol, que abarca su síntesis, reacciones, aplicaciones, mecanismo de acción y comparación con compuestos similares.
Propiedades
Número CAS |
618441-88-6 |
|---|---|
Fórmula molecular |
C17H15BrN2O |
Peso molecular |
343.2 g/mol |
Nombre IUPAC |
[3-(4-bromophenyl)-1-(3-methylphenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C17H15BrN2O/c1-12-3-2-4-16(9-12)20-10-14(11-21)17(19-20)13-5-7-15(18)8-6-13/h2-10,21H,11H2,1H3 |
Clave InChI |
UNUUXYYSQRAZOY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-phenyltetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B12005524.png)
![5-(4-chlorophenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12005536.png)








![1,1'-Benzene-1,4-diylbis[3-(2-chloroethyl)urea]](/img/structure/B12005603.png)
